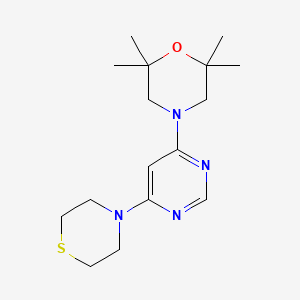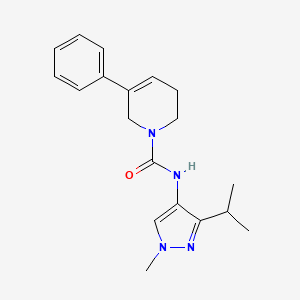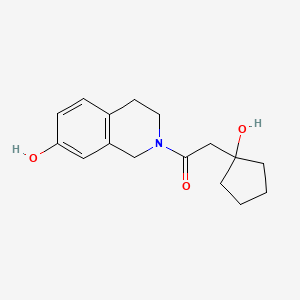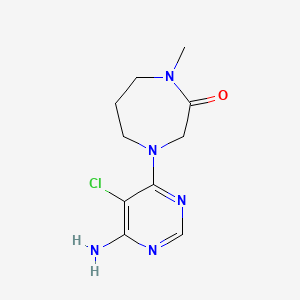
2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for cancer treatment. TH287 is a potent inhibitor of the DNA damage response enzyme MTH1, which is responsible for preventing the incorporation of oxidized nucleotides into DNA.
Mecanismo De Acción
MTH1 is an enzyme that is responsible for preventing the incorporation of oxidized nucleotides into DNA. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine acts as a potent inhibitor of MTH1, leading to the accumulation of oxidized nucleotides in cancer cells. The accumulation of oxidized nucleotides results in DNA damage and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine are primarily related to its inhibition of MTH1. The accumulation of oxidized nucleotides in cancer cells leads to DNA damage and cell death. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. In addition, 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to enhance the efficacy of other anticancer agents, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine is its potency and specificity as an inhibitor of MTH1. This makes it a valuable tool for studying the role of MTH1 in cancer cells. However, one limitation of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development and application of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine. One potential application is in combination therapy with other anticancer agents, such as radiation and chemotherapy. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to enhance the efficacy of these agents, and further studies are needed to explore the potential synergistic effects of combination therapy. Another future direction is the development of more potent and selective MTH1 inhibitors. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has shown promising results, but there is still room for improvement in terms of potency and selectivity. Finally, further studies are needed to explore the potential use of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine in the treatment of specific types of cancer, such as lung, breast, and colon cancer.
Métodos De Síntesis
The synthesis of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine involves a series of chemical reactions starting with the reaction of 4,6-dichloropyrimidine with 4-morpholineethanol to produce 4-(4-morpholinyl)-6-chloropyrimidine. The intermediate is then reacted with 2,2,6,6-tetramethyl-4-morpholinol to produce 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine. The final product is obtained through a purification process involving recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has shown promising results in preclinical studies for cancer treatment. The inhibition of MTH1 by 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine leads to the accumulation of oxidized nucleotides in cancer cells, resulting in DNA damage and cell death. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to be effective in vitro against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the efficacy of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine in reducing tumor growth in mouse models of cancer.
Propiedades
IUPAC Name |
2,2,6,6-tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-15(2)10-20(11-16(3,4)21-15)14-9-13(17-12-18-14)19-5-7-22-8-6-19/h9,12H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCQFMYLYOBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C2=NC=NC(=C2)N3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![5-chloro-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6623801.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)

![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
